molecular formula C8H8BrN B1371985 2-Bromo-5-cyclopropylpyridine CAS No. 1142197-14-5

2-Bromo-5-cyclopropylpyridine

Cat. No.: B1371985
CAS No.: 1142197-14-5
M. Wt: 198.06 g/mol
InChI Key: WCHBRVOAPMMHIR-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropylpyridine is an organic compound with the molecular formula C8H8BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a cyclopropyl group at the fifth position. This compound is often used as an intermediate in organic synthesis due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropylpyridine can be achieved through several methods. One common method involves the reaction of pyridine with cyclopropylmagnesium bromide to form this compound magnesium salt. This intermediate is then treated with an acid, such as hydrochloric acid, to yield the final product .

Another method involves the Sandmeyer reaction, where 2-amino-5-cyclopropylpyridine reacts with organic nitrites in the presence of copper (II) halides in various organic solvents. This method has been optimized for high yields and is commonly used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling, the product is typically a biaryl compound .

Scientific Research Applications

2-Bromo-5-cyclopropylpyridine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-cyclopropylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other compounds may not be as effective .

Properties

IUPAC Name

2-bromo-5-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHBRVOAPMMHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671758
Record name 2-Bromo-5-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142197-14-5
Record name 2-Bromo-5-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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